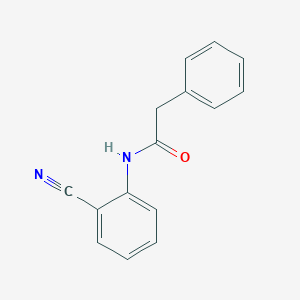

N-(2-cyanophenyl)-2-phenylacetamide

Description

N-(2-cyanophenyl)-2-phenylacetamide is a substituted phenylacetamide derivative characterized by a 2-cyanophenyl group attached to the nitrogen of the 2-phenylacetamide scaffold.

2-Phenylacetamides are widely utilized in medicinal chemistry due to their modifiable pharmacophore. Substituents on the phenyl ring (attached to the nitrogen or acetamide backbone) influence electronic properties, solubility, and biological interactions. For instance, electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) alter reactivity in alkylation reactions and modulate pharmacological profiles .

Properties

CAS No. |

71993-17-4 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

N-(2-cyanophenyl)-2-phenylacetamide |

InChI |

InChI=1S/C15H12N2O/c16-11-13-8-4-5-9-14(13)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10H2,(H,17,18) |

InChI Key |

JJPHVTNXDLOCHU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects on Reactivity

Substituents on the phenyl ring of N-aryl-2-phenylacetamides significantly influence reaction pathways. Key comparisons include:

Key Insight: The 2-cyanophenyl group’s ortho substitution and strong electron-withdrawing nature may uniquely affect reaction mechanisms compared to para-substituted analogues. For example, steric constraints could reduce alkylation yields, while the cyano group’s resonance effects might stabilize transition states in nucleophilic substitutions.

Pharmacological Properties

Structural modifications in 2-phenylacetamides correlate with receptor selectivity and potency. A notable example from the evidence:

- Compound A [(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide]: Exhibits 540-fold selectivity for M₃ muscarinic receptors over M₂, attributed to the difluorocyclopentyl and hydroxy groups. Low brain penetration (brain/plasma ratio = 0.13) reduces central side effects .

Key Insight: The 2-cyanophenyl group may improve metabolic stability compared to unsubstituted phenylacetamides, similar to how fluorinated groups in Compound A enhance receptor selectivity. Its ortho substitution could also reduce undesired interactions in biological systems.

Comparison :

- Industrial feasibility would depend on optimizing cyano group introduction, possibly leveraging methods from related cyanoacetamides (e.g., ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.